molecular formula C14H10Cl2F3NO B136633 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 144890-91-5

1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B136633
CAS No.: 144890-91-5
M. Wt: 336.1 g/mol
InChI Key: IZOYFORQOPLAFD-UHFFFAOYSA-N
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Description

1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 144890-91-5) is a heterocyclic compound with the molecular formula C₁₄H₁₀Cl₂F₃NO . It features a pyrrole ring substituted with a 2,6-dichloro-4-(trifluoromethyl)phenyl group at the 1-position, methyl groups at the 2- and 5-positions, and an aldehyde functional group at the 3-position. This compound is commercially available as a high-purity (98%) reagent for industrial and scientific research applications, particularly in material science, agrochemical development, and biomedical chemistry .

For example, 2,6-dichloro-4-(trifluoromethyl)aniline derivatives are often used as precursors, reacting with reagents like ethyl 2,3-dicyanopropionate or aryl aldehydes to form heterocyclic intermediates .

Applications: The aldehyde group in this compound serves as a reactive site for further derivatization, making it a valuable intermediate in synthesizing pharmaceuticals, pesticides, and functional materials .

Properties

IUPAC Name

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2F3NO/c1-7-3-9(6-21)8(2)20(7)13-11(15)4-10(5-12(13)16)14(17,18)19/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOYFORQOPLAFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381824
Record name 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144890-91-5
Record name 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution

The pyrrole intermediate, 1-(2,6-dichloro-4-trifluoromethylphenyl)-2,5-dimethylpyrrole, is synthesized via nucleophilic aromatic substitution. In a representative procedure:

  • Reactants : 2,5-Dimethylpyrrole (2.29 mL) and 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene (5 g).

  • Base : Sodium hydride (0.54 g of 60% dispersion in oil).

  • Conditions : Reflux in anhydrous tetrahydrofuran (THF) for 2 hours.

  • Workup : The mixture is poured into water, extracted with ethyl acetate, and purified via silica gel chromatography.

Vilsmeier-Haack Formylation

Reaction Mechanism

The Vilsmeier-Haack reagent, generated in situ from POCl₃ and DMF, electrophilically activates the pyrrole ring for formylation. The mechanism involves:

  • Formation of the iminium intermediate (CH₃)₂N⁺=CHCl from DMF and POCl₃.

  • Electrophilic attack at the electron-rich 3-position of the pyrrole ring.

  • Hydrolysis under basic conditions to yield the aldehyde.

Optimized Procedure

  • Reactants : 1-(2,6-Dichloro-4-trifluoromethylphenyl)-2,5-dimethylpyrrole (5.72 g).

  • Reagents : POCl₃ (71.6 mL) and DMF (1.35 mL).

  • Conditions : Reflux for 12–16 hours under anhydrous conditions.

  • Workup : The mixture is poured onto crushed ice, neutralized with NaOH, and extracted with dichloromethane. Purification via silica gel chromatography (ethyl acetate/petroleum ether) yields the title compound as a pale yellow solid.

Key Parameters:

ParameterValue
Temperature80–90°C
Reaction Time4–16 hours
Yield70–75%
Purity (HPLC)>98%

The use of anhydrous DMF is critical to prevent hydrolysis of the Vilsmeier reagent, which would otherwise diminish yields. Excess POCl₃ (10 equivalents) enhances the electrophilicity of the formylating agent, improving conversion rates.

Analytical Validation

Structural Characterization

  • ¹H-NMR (400 MHz, CDCl₃): δ 9.82 (s, 1H, CHO), 7.52 (s, 2H, Ar-H), 6.87 (s, 1H, pyrrole-H), 2.45 (s, 3H, CH₃), 2.32 (s, 3H, CH₃).

  • ¹³C-NMR : δ 191.2 (CHO), 144.5 (C=O), 135.8 (CF₃), 128.9–132.4 (Ar-C), 122.1 (pyrrole-C).

  • X-ray Crystallography : Confirms the planar geometry of the pyrrole ring and the para-substitution pattern of the aryl group.

Physicochemical Properties

PropertyValueSource
Molecular Weight336.14 g/mol
Melting Point139–140°C
Boiling Point381.1°C
LogP5.23

Alternative Synthetic Routes

Reductive Formylation

Hypothetically, reductive formylation using reagents like ammonium formate under high-pressure hydrogenation could offer an alternative pathway. However, no experimental data supports this approach for halogenated pyrroles, which may undergo dehalogenation under reducing conditions.

Industrial-Scale Considerations

Solvent Selection

  • DMF : Preferred for its ability to solubilize both the pyrrole intermediate and the Vilsmeier reagent.

  • THF : Used in the initial substitution step due to its inertness and moderate boiling point (66°C).

Waste Management

  • POCl₃ Quenching : Requires careful neutralization with aqueous sodium bicarbonate to prevent HCl gas release.

  • Column Chromatography : Limits scalability; alternatives like recrystallization (using ethanol/water mixtures) are being explored .

Chemical Reactions Analysis

Regioselective Cycloaddition Reactions

The pyrrole ring and aldehyde group participate in regioselective 1,3-dipolar cycloadditions. For example:

  • Cu(I)-catalyzed 1,3-dipolar cycloaddition with terminal alkynes yields 1,4-disubstituted triazoles exclusively, with no 1,5-regioisomers detected .

  • Reaction conditions : Room temperature, CuI (1 mmol), DIPEA (25 mmol), 16-hour reaction time .

Alkyne ReactantProduct Yield (%)Regioselectivity (1,4:1,5)
Phenylacetylene85100:0
Hex-1-yne78100:0

Vilsmeier-Haack Formylation

The aldehyde group is introduced via the Vilsmeier-Haack reaction , a key step in the compound’s synthesis :

  • Reagents : POCl₃ and DMF.

  • Conditions : 80°C for 4 hours, followed by neutralization with NaOH .

  • Yield : Up to 95% for analogous pyrrole-carbaldehyde derivatives .

Nucleophilic Additions at the Aldehyde Group

The aldehyde undergoes reactions with nucleophiles:

  • Reductive amination with cyclohexylamine forms secondary amines (e.g., derivative 5s ) .

  • Schiff base formation with amines like aniline proceeds under mild conditions (RT, 2 hours) .

NucleophileProduct TypeReaction ConditionsYield (%)
CyclohexylamineSecondary amineNaBH₄, MeOH, RT72
4-NitroanilineSchiff baseEtOH, reflux, 2 hours68

Halogenation Reactions

Electrophilic halogenation occurs at the pyrrole ring:

  • Iodination using N-iodosuccinimide (NIS) in DMF selectively substitutes the pyrrole C-4 position .

  • Bromination with sodium bromate introduces bromine at activated positions .

Halogenation AgentPosition SubstitutedYield (%)
NISC-460
NaBrO₃C-3/C-555

Oxidation and Condensation Reactions

  • Oxidation of the aldehyde to carboxylic acid derivatives using TPAP/NMO (tetra-n-propylammonium perruthenate/N-methylmorpholine N-oxide) proceeds with 60% yield .

  • Knoevenagel condensation with malononitrile forms α,β-unsaturated nitriles under basic conditions .

Biological Activity and Mechanistic Insights

The compound’s mechanism of action involves interactions with biological targets, likely through hydrogen bonding and π-π stacking facilitated by the aldehyde and electron-withdrawing substituents . Its derivatives show antitubercular activity, with IC₅₀ values in the low micromolar range .

Key Structural and Reaction Insights

  • Regioselectivity : Directed by electron-withdrawing groups (Cl, CF₃) on the phenyl ring, which deactivate certain positions .

  • Catalytic Influence : Cu(I) enhances reaction rates and selectivity in cycloadditions .

  • Spectroscopic Confirmation : Structures are validated via ¹H/¹³C NMR and X-ray crystallography .

Scientific Research Applications

Applications in Agrochemicals

The compound's structural features make it a candidate for development as an agrochemical agent. Its applications include:

  • Pesticide Development : The compound is structurally related to known pesticides like fipronil, which is used for its efficacy against a broad spectrum of pests. Research indicates that modifications to the pyrrole structure can lead to enhanced biological activity and selectivity against target pests .
  • Herbicide Formulations : Due to its ability to interact with biological systems at the molecular level, derivatives of this compound are being explored for use in herbicides. The presence of the trifluoromethyl group is particularly noted for enhancing herbicidal activity .

Case Study 1: Synthesis and Efficacy Testing

A study conducted on the synthesis of 5-amino derivatives of the compound demonstrated effective pest control properties comparable to commercial pesticides. The synthesized compounds were tested against various insect species, showing significant mortality rates within specified exposure times .

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of using this compound in agricultural settings indicated that while effective, careful management practices are necessary to mitigate potential ecological risks associated with its application .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

The compound is compared below with structurally related heterocyclic derivatives to highlight differences in structure, synthesis, properties, and applications.

Structural and Functional Group Comparisons

(a) 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-5-((3-bromophenyl)methyleneimino)-1H-pyrazole-3-carbonitrile
  • Structure: Pyrazole ring (two adjacent nitrogen atoms) substituted with a 3-bromophenyl imino group and a cyano (-CN) functional group .
  • Key Differences: Heterocycle: Pyrazole (two nitrogens) vs. pyrrole (one nitrogen) in the target compound. Functional Groups: Cyano group (-CN) vs. aldehyde (-CHO). Substituents: Bromophenyl imino group vs. methyl groups at the 2- and 5-positions.
  • Implications: The cyano group enhances stability but reduces reactivity compared to the aldehyde, limiting its utility in nucleophilic addition reactions . The bromine atom in the imino group may increase molecular weight and influence photophysical properties.
(b) 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes
  • Structure : Pyrazole ring with an aldehyde at the 4-position and aryl substituents at the 3-position .
  • Key Differences: Aldehyde Position: 4-position in pyrazole vs. 3-position in pyrrole. Aryl vs.
  • Implications :
    • The 4-aldehyde pyrazole derivatives may exhibit distinct electronic properties due to the proximity of the aldehyde to the pyrazole nitrogens.
    • Biological activity (e.g., pesticidal effects) could differ due to altered binding interactions .
(c) 1-[3-Chloro-5-(trifluoromethyl)pyrid-2-yl]homopiperazine
  • Structure : Pyridine ring fused with a homopiperazine group .
  • Key Differences :
    • Heterocycle: Pyridine (six-membered ring with one nitrogen) vs. pyrrole (five-membered ring with one nitrogen).
    • Functional Groups: Lacks an aldehyde; instead, features a chloro-trifluoromethylpyridine moiety.
  • Implications :
    • The pyridine-homopiperazine structure may enhance solubility in polar solvents compared to the hydrophobic pyrrole derivative.
    • Applications diverge toward pharmaceuticals rather than agrochemicals .

Biological Activity

The compound 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (referred to as DCTP) is a pyrrole derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings on the biological activity of DCTP, focusing on its synthesis, structural characteristics, and various bioactivities, particularly in the context of anticancer and antibacterial properties.

Chemical Structure and Synthesis

DCTP features a complex structure characterized by a pyrrole ring substituted with a dichloro-trifluoromethyl phenyl group. The synthesis of DCTP typically involves multi-step organic reactions, including condensation and cyclization methods. For example, one synthesis route reported the use of ethyl 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carboxylate as an intermediate, which was then transformed into DCTP through further chemical modifications .

Anticancer Activity

DCTP has shown promising anticancer properties in various studies. Notably, it was evaluated against several cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and lung cancer (A549). In these studies, DCTP exhibited significant cytotoxicity with IC50 values ranging from 6.59 to 12.51 μM against MDA-MB-231 cells, demonstrating its potential as an anticancer agent .

Table 1: Cytotoxicity of DCTP Against Various Cancer Cell Lines

Cell LineIC50 (μM)
MDA-MB-2316.59 - 12.51
4T113.23 - 213.7
A549Not specified

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are common pathways for anticancer agents .

Antibacterial Activity

In addition to its anticancer effects, DCTP has been investigated for antibacterial activity . Pyrrole derivatives similar to DCTP have demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported between 3.12 and 12.5 μg/mL . This suggests that DCTP may also serve as a lead compound for developing new antibacterial agents.

Table 2: Antibacterial Efficacy of Pyrrole Derivatives

Compound TypeMIC (μg/mL)
Pyrrole Derivative3.12 - 12.5
Control (Ciprofloxacin)2

Case Studies

A recent study explored the biological activity of a series of pyrrole-based compounds, including DCTP, highlighting their potential as dual-action agents against both cancer and bacterial infections . The findings indicated that modifications in the molecular structure significantly influenced the biological activity, underscoring the importance of structure-activity relationship (SAR) studies in drug development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde?

  • Answer : The compound can be synthesized via the Vilsmeier-Haack reaction, which introduces the carbaldehyde group onto the pyrrole ring. A precursor such as 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine hydrochloride is first prepared (via diazotization or coupling reactions) and subsequently reacted with a substituted pyrrole under controlled conditions. Key steps include maintaining anhydrous environments and optimizing reaction temperatures to avoid side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer : Structural elucidation relies on:

  • 1H/13C NMR : To confirm substituent positions and aromatic proton environments (e.g., downfield shifts for the carbaldehyde proton at δ ~10.11 ppm) .
  • IR spectroscopy : Peaks at ~1695 cm⁻¹ confirm the C=O stretch of the aldehyde group .
  • Elemental analysis : Validates purity and stoichiometry (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Q. How is regioselectivity achieved during electrophilic substitution on the pyrrole ring?

  • Answer : The electron-donating methyl groups at positions 2 and 5 of the pyrrole ring direct electrophilic attacks (e.g., formylation) to position 3. Steric hindrance from the 2,6-dichloro-4-(trifluoromethyl)phenyl group further stabilizes the transition state .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the carbaldehyde group in derivatization reactions?

  • Answer : The electron-withdrawing trifluoromethyl and dichlorophenyl substituents enhance the electrophilicity of the aldehyde, facilitating nucleophilic additions (e.g., Schiff base formation). Computational studies (e.g., DFT) can model charge distribution to predict reactivity sites .

Q. How can contradictions in reported spectral data be resolved during structural validation?

  • Answer : Discrepancies in NMR or IR peaks may arise from solvent effects or impurities. Cross-validation using high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) is recommended. For example, the 1H-NMR signal for the pyrrole ring in DMSO-d6 may shift compared to CDCl3 due to hydrogen bonding .

Q. What strategies optimize multi-step synthesis yields for halogenated pyrrole derivatives?

  • Answer :

  • Intermediate purification : Column chromatography or recrystallization after each step minimizes side products.
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during functionalization.
  • Catalytic systems : Palladium-based catalysts improve coupling efficiency for halogenated aryl precursors .

Q. How does the electronic profile of substituents influence biological activity in structural analogs?

  • Answer : Comparative studies on analogs (e.g., replacing CF3 with Cl or methyl groups) reveal that electron-withdrawing groups enhance interaction with hydrophobic enzyme pockets. For instance, the trifluoromethyl group in the target compound increases metabolic stability compared to non-halogenated analogs .

Methodological Considerations

  • Synthetic Optimization : Monitor reaction progress via TLC and adjust stoichiometry of the Vilsmeier-Haack reagent (POCl3/DMF) to avoid over-oxidation .
  • Analytical Cross-Check : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
  • Computational Tools : Use Gaussian or ORCA software to calculate Fukui indices for predicting reactive sites in electrophilic substitutions .

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